molecular formula C22H19ClN2O4 B278415 N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

Número de catálogo B278415
Peso molecular: 410.8 g/mol
Clave InChI: LEBZGFBFHGLLAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mecanismo De Acción

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide inhibits the activity of NAE by binding to the active site of the enzyme. This prevents the activation of NEDD8, which is required for neddylation of CRLs. Inhibition of CRLs by N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide leads to the accumulation of various proteins, including those that regulate cell cycle progression and DNA damage response. This results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has been shown to have potent antitumor activity in various preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in xenograft models of cancer. N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide is its specificity for NAE, which allows for the selective inhibition of neddylation. This specificity may reduce the potential for off-target effects and toxicity. However, one limitation of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide is its relatively short half-life, which may limit its efficacy in vivo.

Direcciones Futuras

There are several future directions for the study of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide. One direction is the evaluation of its efficacy in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective inhibitors of NAE, which may improve the efficacy and safety of this approach. Additionally, the identification of biomarkers that predict response to N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide may help to identify patients who are most likely to benefit from this treatment.

Métodos De Síntesis

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide involves several steps, including the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminophenylboronic acid to give the corresponding boronic ester. This ester is then subjected to Suzuki coupling with 2-chlorobenzoyl chloride to yield the final product, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide.

Aplicaciones Científicas De Investigación

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is a key component of the neddylation pathway. Neddylation is a post-translational modification that regulates the activity of various proteins involved in cell cycle progression, DNA replication, and DNA damage response. N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide inhibits the neddylation of cullin-RING ligases (CRLs), which are involved in the degradation of various proteins, including those that regulate cell cycle progression and DNA damage response. Inhibition of CRLs by N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide leads to the accumulation of these proteins, which results in cell cycle arrest and apoptosis.

Propiedades

Nombre del producto

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

Fórmula molecular

C22H19ClN2O4

Peso molecular

410.8 g/mol

Nombre IUPAC

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-18-11-6-12-19(29-2)20(18)22(27)25-15-8-5-7-14(13-15)24-21(26)16-9-3-4-10-17(16)23/h3-13H,1-2H3,(H,24,26)(H,25,27)

Clave InChI

LEBZGFBFHGLLAH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

SMILES canónico

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.